molecular formula C20H20ClN3OS B2491978 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine CAS No. 422533-40-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine

Katalognummer: B2491978
CAS-Nummer: 422533-40-2
Molekulargewicht: 385.91
InChI-Schlüssel: SRYXFMJJYXXKPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a synthetically designed quinazoline derivative that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival . Due to its central role in the tumor microenvironment, FAK is a prominent target in oncology research, particularly for investigating invasive cancers, metastasis, and resistance to chemotherapy . This compound exerts its effect by competitively binding to the ATP-binding pocket of FAK, thereby autophosphorylation and downstream signaling through pathways such as PI3K/AKT and RAS-MAPK. Its research value is underscored in preclinical studies exploring tumor invasion and angiogenesis, where inhibition of FAK signaling has been shown to reduce metastatic potential and enhance the efficacy of conventional chemotherapeutics . Researchers utilize this compound as a critical chemical tool to dissect the complex biology of FAK in various cancer cell lines and in vivo models, providing valuable insights for the development of novel anti-metastatic strategies.

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYXFMJJYXXKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with thiol-containing reagents such as thiourea or thiophenol.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the amine group with oxolan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Substituted quinazoline derivatives.

Biologische Aktivität

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Profile

  • Molecular Formula : C18H18ClN5O2S
  • Molecular Weight : 403.9 g/mol
  • CAS Number : 852373-44-5
  • Structure : The compound features a quinazoline core with a chlorophenyl and sulfanyl substituent, as well as an oxolan moiety.

Antimicrobial Activity

Quinazoline derivatives, including the target compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. A study demonstrated that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial replication.

CompoundActivity AgainstInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

These results suggest that the incorporation of specific substituents can enhance antimicrobial efficacy, making quinazoline derivatives promising candidates for developing new antibiotics .

Antioxidant Properties

The antioxidant potential of quinazoline derivatives has also been explored. A study evaluated various compounds using different antioxidant assays (CUPRAC, ABTS, TEAC). Results indicated that certain structural modifications significantly enhance antioxidant activity. For instance, compounds with hydroxyl groups in specific positions exhibited improved metal-chelating properties and higher antioxidant capacity .

Case Studies

  • Synthesis and Evaluation of Quinazoline Derivatives : A study synthesized several quinazoline derivatives and assessed their biological activities. Among them, compounds with oxadiazole and thiadiazol moieties showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant activity of 2-substituted quinazolinones. The presence of hydroxyl groups was critical for enhancing the antioxidant effects, indicating a structure-activity relationship that could guide future modifications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study demonstrated that related quinazoline compounds exhibited IC50 values in the micromolar range against breast cancer cells, suggesting significant anticancer potential. The mechanism of action often involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Study:
In vitro assays have indicated that quinazoline derivatives can effectively combat infections caused by Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.

In Silico Studies and Molecular Docking

In silico studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that this compound may interact effectively with enzymes involved in cancer progression and microbial resistance.

Research Findings Summary Table

PropertyDescription
Chemical StructureQuinazoline derivative with sulfanyl and oxolan groups
Anticancer ActivityEffective against breast cancer cell lines (IC50 in micromolar range)
Antimicrobial ActivityActive against Staphylococcus aureus and E. coli
Synthesis MethodologyMulti-step synthesis involving cyclization, substitution, and linkage formation

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Comparisons

A detailed structural comparison is provided in Table 1:

Compound R1 (Position 2) R2 (Position 4) Key Features
Target Compound [(4-Chlorophenyl)methyl]sulfanyl (Oxolan-2-yl)methyl Enhanced solubility via oxolan; moderate lipophilicity due to Cl substituent
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 2-Chlorophenyl 4-Methoxyphenyl Methoxy group improves solubility but reduces metabolic stability
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine (2-Fluorophenyl)methylsulfanyl Cyclohexyl Fluorine enhances electronegativity; cyclohexyl increases steric bulk
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (4-Fluorophenyl)methyl Oxolan-2-ylmethyl (via acetamide) Fluorine improves binding affinity; acetamide linker modifies pharmacokinetics
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives Morpholin-4-yl Varied aryl groups Morpholine enhances electron donation; tunable aryl substituents for activity

Key Observations :

  • Substituent Effects : The [(4-chlorophenyl)methyl]sulfanyl group in the target compound balances lipophilicity and electronic effects, contrasting with electron-withdrawing fluorine in and electron-donating methoxy in .
  • Heterocyclic Moieties : The oxolan group (tetrahydrofuran) in the target compound offers improved solubility compared to morpholine derivatives , while its five-membered ring may reduce steric hindrance relative to cyclohexyl .
Physicochemical Properties
  • Solubility : The oxolan group enhances water solubility compared to purely aromatic substituents (e.g., 4-methoxyphenyl in ).

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the C4-position of the quinazoline core. Key steps include:

  • Intermediate preparation : React 4-chloroquinazoline derivatives with thiol-containing reagents (e.g., (4-chlorophenyl)methanethiol) under basic conditions (e.g., Et₃N in DMF) to introduce the sulfanyl group .
  • Amine coupling : Use a solvent like DMF or acetonitrile with a base (e.g., K₂CO₃) to facilitate the reaction between the intermediate and oxolan-2-ylmethylamine.
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), temperature (60–80°C), and reaction time (4–12 hours). Purification via recrystallization (e.g., acetone/water) or column chromatography improves yield (up to 82% reported for analogous quinazoline derivatives) .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., oxolane protons at δ 3.5–4.5 ppm, aromatic protons for quinazoline and chlorophenyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR spectroscopy : Detect functional groups (e.g., C-N stretch at ~1350 cm⁻¹, C=S at ~650 cm⁻¹) .
  • Elemental analysis : Verify C, H, N percentages within 0.3% of theoretical values .

Advanced: How can 3D-QSAR models predict bioactivity of quinazolin-4-amine derivatives?

Methodological Answer:

  • Data collection : Compile bioactivity data (e.g., IC₅₀ values) from analogs with varying substituents .
  • Molecular alignment : Align structures using docking software (e.g., AutoDock) to a common pharmacophore.
  • Descriptor calculation : Generate steric, electrostatic, and hydrophobic field parameters using CoMFA or CoMSIA .
  • Model validation : Apply cross-validation (e.g., leave-one-out) and external test sets to ensure robustness (R² > 0.8, Q² > 0.5). Use models to prioritize substituents enhancing target affinity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) .
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity (>95% by HPLC) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .
  • Mechanistic studies : Validate target engagement via SPR (surface plasmon resonance) or CRISPR knockouts to confirm specificity .

Basic: What in vitro assays are suitable for preliminary bioactivity evaluation?

Methodological Answer:

  • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How does the sulfur-containing substituent influence pharmacokinetics?

Methodological Answer:

  • Lipophilicity : The thioether group increases logP, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic stability : Evaluate hepatic microsomal degradation (e.g., rat liver microsomes) to assess susceptibility to oxidation .
  • Target interactions : Sulfur’s electronegativity may form hydrogen bonds with residues (e.g., Cys in kinases). Docking simulations (e.g., Glide) can map interactions .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Recrystallization : Use acetone/water or ethyl acetate/hexane mixtures for high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: What computational methods predict binding affinities with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets (e.g., EGFR kinase) and rank poses by binding energy (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD ≤ 2 Å) .
  • Free-energy calculations : MM-PBSA or MM-GBSA to estimate ΔGbinding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.